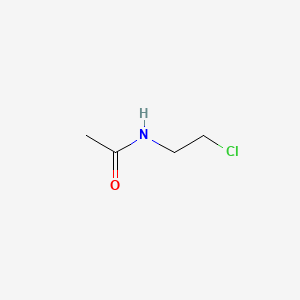

N-(2-Chloroethyl)acetamide

Description

Overview of Chloroacetamide Derivatives in Chemical Science

Chloroacetamide derivatives represent a significant class of compounds in chemical science, recognized for their diverse applications. ekb.egscielo.org.zaresearchgate.net These compounds are fundamentally characterized by a chloroacetyl group or a chloroalkyl group attached to an acetamide (B32628) structure. researchgate.net Their utility spans various fields, including their use as herbicides in agriculture and as intermediates in the synthesis of pharmaceuticals. ekb.egresearchgate.netontosight.ai The reactivity of the chlorine atom is a key feature, allowing for nucleophilic substitution reactions to create a wide array of other molecules. researchgate.net Research has demonstrated that chloroacetamide derivatives possess a range of biological activities, including antimicrobial and anticancer properties. eurjchem.comtandfonline.comijpsr.info

Historical Context of N-(2-Chloroethyl)acetamide Research

The study of compounds containing the chloroethyl moiety has historical roots in the development of nitrogen mustards, which were initially investigated during World War I and later repurposed for cancer chemotherapy due to their cytotoxic effects. sdstate.edu While specific early research on this compound is not extensively documented in readily available literature, the broader investigation into chloroethylamines and their derivatives as alkylating agents has been a long-standing area of scientific inquiry. vulcanchem.com The synthesis and reactivity of N-substituted chloroacetamides have been a subject of study for their utility in creating more complex molecules. researchgate.netevitachem.com

Significance of the Chloroethyl Moiety in Reactivity and Biological Function

The chloroethyl moiety (–CH₂CH₂Cl) is a critical functional group that profoundly influences the reactivity and biological activity of the molecules in which it is present. smolecule.com Its significance stems from the electrophilic nature of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. This reactivity allows compounds containing a chloroethyl group to act as alkylating agents, forming covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins. smolecule.comsmolecule.com

This alkylating ability is the basis for the cytotoxic effects observed in many chloroethyl-containing compounds, making them candidates for anticancer drug development. vulcanchem.comsmolecule.com The formation of cross-links in DNA, for instance, can disrupt cellular processes and lead to cell death. smolecule.com Furthermore, the chloroethyl group can be displaced in nucleophilic substitution reactions to synthesize a variety of other functionalized molecules, highlighting its importance as a versatile building block in organic synthesis. The presence of this moiety has also been linked to antimicrobial activities. smolecule.com

Scope and Objectives of Research on this compound

Current research on this compound primarily focuses on its role as a synthetic intermediate and its potential biological applications. The objectives of these studies include:

Exploring Synthetic Utility: Investigating its use as a precursor for the synthesis of novel heterocyclic compounds, functionalized amines, and other organic molecules.

Investigating Biological Activity: Screening for and characterizing its potential antimicrobial and anticancer properties. ontosight.ai This involves understanding its mechanism of action, which is often attributed to its ability to alkylate biological molecules.

Structure-Activity Relationship (SAR) Studies: Modifying the structure of this compound and related compounds to understand how different functional groups influence their biological activity. nih.gov

Interactive Data Table

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | vwr.comthermofisher.com |

| IUPAC Name | This compound | thermofisher.com |

| CAS Number | 7355-58-0 | vwr.comthermofisher.com |

| Molecular Weight | 121.565 g/mol | |

| Appearance | Clear colorless to light yellow, viscous liquid | thermofisher.com |

| Density | 1.2 g/cm³ | vwr.com |

| Flash Point | 110 °C | vwr.com |

| Refractive Index | 1.4770 to 1.4800 (20°C, 589 nm) | thermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKNJSHFPPHTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223746 | |

| Record name | Acetamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-58-0 | |

| Record name | N-(2-Chloroethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7355-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N 2 Chloroethyl Acetamide

Synthetic Routes to N-(2-Chloroethyl)acetamide

The synthesis of this compound can be achieved through several chemical pathways. The most common methods involve the acylation of 2-chloroethylamine (B1212225) or its derivatives.

Synthesis from 2-Chloroethylamine and Acetic Anhydride/Acetyl Chloride

A primary and widely utilized method for synthesizing this compound is the reaction of 2-chloroethylamine with an acylating agent like acetyl chloride or acetic anhydride. ijpsr.info This reaction is a nucleophilic acyl substitution where the amino group of 2-chloroethylamine attacks the carbonyl carbon of the acetylating agent.

The reaction using acetyl chloride is typically performed in the presence of a base, such as triethylamine (B128534) or an excess of the amine reactant, to neutralize the hydrochloric acid byproduct. researchgate.net Solvents like dichloromethane (B109758) or benzene (B151609) are often used. researchgate.net

General Reaction Scheme: CH3COCl + H2N(CH2)2Cl → CH3CONH(CH2)2Cl + HCl

Studies on the synthesis of related N-substituted chloroacetamides have shown that this reaction can be carried out by adding chloroacetyl chloride dropwise to an aqueous amine solution, followed by stirring overnight. ijpsr.info

Alternative Synthetic Approaches for Chloroacetamide Derivatives

Alternative methods for preparing haloethylamides have been developed. One notable process involves the reaction of 2-oxazolidinone (B127357) with an appropriate acid halide. google.com For the synthesis of this compound, 2-oxazolidinone is reacted with acetyl chloride. This reaction generates the desired product along with carbon dioxide. google.com This method provides a different route that avoids the direct handling of 2-chloroethylamine.

Another approach involves the reaction of p-aminotoluene with chloroacetyl chloride to produce 2-chloro-N-p-tolylacetamide, which can then be reacted with various nucleophiles like thiosemicarbazide (B42300) or semicarbazide. researchgate.net While this produces a different final molecule, the initial synthetic step demonstrates a common pathway for creating N-substituted chloroacetamides. researchgate.netresearchgate.net

Optimization of Synthetic Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, reaction time, and the choice of base.

For the synthesis of related chloroacetamides, it has been noted that conducting the acylation in the absence of water can lead to high yields, ranging from 93.8% to 98%. The reaction of various amines with chloroacetyl chloride in dry dichloromethane with triethylamine as a base is also a documented method for preparing N-substituted chloroacetamide derivatives. researchgate.net In some preparations, the reaction mixture is stirred for several hours (5-7 hours) at a controlled temperature of 0-5 °C. researchgate.net

| Reactants | Reagents/Solvent | Temperature | Yield | Reference |

| 2-Chloroethylamine + Chloroacetyl chloride | Organic solvent + Acid-binding agent | 90-100°C | 93.8-98% | |

| Substituted Anilines + Chloroacetyl chloride | Acetic Acid or Benzene/Triethylamine | Not specified | Not specified | researchgate.net |

| Schiff bases + Chloroacetyl chloride | Triethylamine/Dioxane | 0-5°C | Not specified | researchgate.net |

| Aqueous Amine + Chloroacetyl chloride | Water | Room Temperature | 59.62% (for a derivative) | ijpsr.info |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.govrsc.org In the context of this compound synthesis, this can involve the use of environmentally benign solvents, solvent-free conditions, and improving atom economy. nih.govmdpi.com

One of the key areas of green chemistry is the use of safer solvents. pharmacyjournal.org While many traditional syntheses of chloroacetamides use solvents like benzene or dichloromethane, greener alternatives are being explored. researchgate.net For instance, some syntheses have been successfully carried out in water, which is a non-toxic and environmentally friendly solvent. ijpsr.info

Solvent-free synthesis, or mechanochemical grinding, is another green approach that reduces waste and environmental impact. mdpi.com Furthermore, developing catalytic methods that are recyclable and prevent hazardous waste can significantly improve the sustainability of the synthesis. mdpi.com While specific green chemistry studies on this compound are not extensively detailed, the principles are widely applicable to the synthesis of amides and their derivatives. mdpi.compharmacyjournal.org

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by the presence of the chlorine atom, which is susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom in this compound and its derivatives is readily displaced by a variety of nucleophiles. researchgate.netresearchgate.net This reactivity makes it a versatile intermediate for synthesizing a range of other compounds, including various heterocyclic systems. researchgate.net The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comlibretexts.org

Common nucleophiles that react with chloroacetamide derivatives include those containing oxygen, nitrogen, and sulfur atoms. researchgate.net For example, reactions with thiourea (B124793), thiosemicarbazide, and various amines have been reported to yield substituted products. researchgate.net These reactions often involve the formation of a new carbon-sulfur or carbon-nitrogen bond, displacing the chloride ion.

Theoretical studies using Density Functional Theory (DFT) on related chloroacetanilide herbicides have evaluated the SN2 mechanism in detail. mdpi.com These studies show that the nature of the nucleophile significantly affects the reaction's favorability, with sulfur-based nucleophiles often being more reactive than oxygen-based ones in protic solvents. mdpi.com

| Nucleophile | Product Type | Reaction Details | Reference |

| Thiosemicarbazide | Thiazole (B1198619) derivative precursor | Reacts with the chloroacetamide derivative. | researchgate.net |

| Thiourea | Thiazole derivative precursor | Reacts with the chloroacetamide derivative. | researchgate.net |

| Amines (various) | N-substituted acetamide (B32628) derivatives | Used to synthesize a wide range of derivatives. | ijpsr.inforesearchgate.net |

| Sulfur Nucleophiles (e.g., thiols) | Sulfide (B99878) derivatives | The chlorine atom is replaced by the sulfur-containing group. | researchgate.net |

| Oxygen Nucleophiles (e.g., alkoxides) | Ether derivatives | The chlorine atom is replaced by the oxygen-containing group. | researchgate.net |

Reaction with Amines for Amide Synthesis

The reaction of this compound with amines is a key method for the synthesis of more complex amides. This reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile, displacing the chloride ion from the chloroethyl group. The nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the chlorine.

This method is versatile and can be used with primary and secondary amines to yield the corresponding N-substituted acetamide derivatives. hud.ac.uk The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired amide product. hud.ac.uk

Reaction with Thiols and Alcohols

This compound can also react with other nucleophiles such as thiols and alcohols. Thiols, being excellent nucleophiles, readily react with the chloroethyl group to form thioethers. masterorganicchemistry.com This reaction is analogous to the reaction with amines and proceeds through an S(_N)2 mechanism. masterorganicchemistry.com The resulting thioether contains an N-acetamidoethyl group attached to the sulfur atom.

Reactions with alcohols to form ethers are also possible, although alcohols are generally weaker nucleophiles than thiols. These reactions may require more forcing conditions, such as the use of a strong base to deprotonate the alcohol and form a more reactive alkoxide ion. The reaction of this compound with thiols has been studied in the context of its interaction with cysteine residues in peptides. nih.govnih.gov

Intramolecular Cyclization Pathways

Under certain conditions, this compound can undergo intramolecular cyclization. This reaction is particularly relevant for related compounds like N-phenyl-N'-(2-chloroethyl)ureas (CEUs). nih.gov In these cases, the nitrogen atom of the urea (B33335) can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a cyclic derivative, specifically N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This cyclization is significant as it can lead to the formation of biologically active intermediates. nih.gov While the direct intramolecular cyclization of this compound itself to form 2-methyl-2-oxazoline (B73545) is a plausible reaction, the reactivity of related compounds highlights the potential for such pathways.

Hydrolysis Pathways: Acid- and Base-Catalyzed Degradation

This compound can be degraded through hydrolysis, a process that can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond of this compound can be cleaved. libretexts.org This reaction typically yields acetic acid and 2-chloroethylamine. libretexts.org The mechanism involves the protonation of the amide oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis can also occur. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the amide. libretexts.org This leads to the formation of an acetate (B1210297) salt and 2-chloroethylamine. libretexts.org For chloroacetamide herbicides in general, base-mediated hydrolysis primarily proceeds through a bimolecular nucleophilic substitution (S(_N)2) reaction, resulting in the substitution of the chloride with a hydroxide ion, though in some cases amide cleavage occurs. researchgate.netnih.govnih.gov

Below is a table summarizing the conditions and products of these hydrolysis pathways.

Oxidation and Reduction Reactions

Information regarding the specific oxidation and reduction reactions of this compound is not extensively detailed in the provided search results. However, general principles of organic chemistry can be applied. The amide functional group is generally resistant to oxidation and reduction under mild conditions. Strong oxidizing agents might lead to degradation of the molecule. Similarly, reduction of the amide group would require powerful reducing agents like lithium aluminum hydride to yield the corresponding amine. The chloroethyl group could potentially be reduced to an ethyl group under certain catalytic hydrogenation conditions, though this might also affect other parts of the molecule.

Reactions as an Alkylating Agent

The presence of the 2-chloroethyl group makes this compound an alkylating agent. The carbon atom attached to the chlorine is electrophilic and susceptible to attack by nucleophiles. This allows the compound to transfer its N-acetamidoethyl group to other molecules.

Alkylation of Biological Molecules

As an alkylating agent, this compound has the potential to react with various nucleophilic sites present in biological macromolecules. This includes functional groups found in proteins and nucleic acids. The primary targets for alkylation on proteins are amino acid residues with nucleophilic side chains, such as cysteine, histidine, and lysine (B10760008). The reaction involves the formation of a covalent bond between the N-acetamidoethyl group and the biological molecule. This alkylation can lead to alterations in the structure and function of these biomolecules.

Table of Compounds Mentioned

Mechanism of Alkylation

This compound functions as an alkylating agent through a mechanism centered on its reactive 2-chloroethyl group. The process is facilitated by the electron-withdrawing nature of the chlorine atom, which renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The key feature of the alkylation mechanism for many 2-haloethylamines is the intramolecular participation of the nitrogen atom, leading to the formation of a highly reactive cyclic intermediate.

The accepted mechanism proceeds in two main steps:

Intramolecular Cyclization: The nitrogen atom of the acetamide group acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This intramolecular substitution reaction displaces the chloride ion and forms a strained, three-membered cyclic cation known as an aziridinium (B1262131) ion (or ethyleneiminium ion). This initial cyclization is the rate-determining step of the reaction. The formation of this intermediate is a common characteristic of nitrogen mustards and related compounds.

Nucleophilic Ring-Opening: The resulting aziridinium ion is a potent electrophile due to significant ring strain. It reacts readily with a wide range of nucleophiles. The nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to the opening of the three-membered ring. This step completes the alkylation process, forming a stable covalent bond between the ethylacetamide moiety and the nucleophile.

This two-step process, involving the formation of a reactive cyclic intermediate, is a more potent alkylation pathway than a direct SN2 substitution of the chloride by an external nucleophile. The reactivity of chloroacetamide compounds is generally characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net

Formation of Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic chloroethyl group and a nucleophilic amide moiety, makes it a valuable precursor in the synthesis of various heterocyclic systems. Chloroacetamide derivatives are recognized as versatile synthetic scaffolds for constructing rings such as aziridines, lactams, piperazines, and thiazolidines. researchgate.netarkat-usa.org The reaction typically involves a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization.

One of the most common applications is the Hantzsch thiazole synthesis, where an α-halocarbonyl compound reacts with a thioamide. Analogously, chloroacetamide derivatives can be used to construct thiazole and thiazoline (B8809763) rings. For example, the reaction between a chloroacetamide and thiourea or a substituted thioamide leads to the formation of an aminothiazole derivative. researchgate.net The process involves the initial S-alkylation of the thioamide by the chloroacetamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

The following table summarizes representative reactions where chloroacetamide derivatives are used to form heterocyclic systems.

| Chloroacetamide Reactant | Co-reactant | Conditions | Resulting Heterocycle | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-p-tolylacetamide | Thiourea | Not specified | 2-Amino-4-methyl-N-p-tolylthiazole derivative | Not specified | researchgate.net |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium sulfide (Na2S) | Ethanol, Argon atmosphere | Cyclic sulfide (1,4-thiazinan derivative) | 82% | ekb.eg |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium hydrogen selenide (B1212193) (NaHSe) | Ethanol, Argon atmosphere | Cyclic selenide (1,4-selenazinan derivative) | 82% | ekb.eg |

These reactions demonstrate the utility of the chloroacetamide functional group in building diverse ring structures by reacting with various nucleophiles containing sulfur or nitrogen, leading to the formation of stable heterocyclic products. researchgate.netekb.eg

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity within the molecule. The ¹H NMR spectrum of N-(2-Chloroethyl)acetamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different proton environments in the molecule. chemicalbook.comchemicalbook.com

The spectrum is characterized by the following key resonances:

A broad singlet observed at approximately 7.77 ppm is attributed to the amide proton (-NH). The chemical shift and broadness of this peak can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

A triplet at approximately 3.63 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the nitrogen atom (-NH-CH₂ -). The signal is split into a triplet due to coupling with the two protons on the adjacent chlorine-bearing carbon.

Another triplet is observed around 3.58 ppm, which is assigned to the two protons of the methylene group bonded to the chlorine atom (-CH₂ -Cl). This signal is also a triplet due to coupling with the neighboring methylene protons.

A sharp singlet appearing at approximately 2.07 ppm is characteristic of the three equivalent protons of the acetyl methyl group (-C(=O)CH₃ ). This signal is a singlet as there are no adjacent protons to cause splitting.

The integration of these peaks would yield a ratio of 1:2:2:3, corresponding to the amide, the two methylene groups, and the methyl protons, respectively, confirming the proton count for each group within the molecular structure.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.77 | Broad Singlet | 1H | -NH - |

| ~3.63 | Triplet | 2H | -NH-CH₂ -CH₂Cl |

| ~3.58 | Triplet | 2H | -NH-CH₂-CH₂ Cl |

| ~2.07 | Singlet | 3H | -C(=O)CH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon environments.

The assignments for the carbon signals are as follows:

The signal for the carbonyl carbon (-C =O) of the amide group is typically found in the downfield region of the spectrum, around 170 ppm.

The carbon atom of the methylene group attached to the chlorine atom (-C H₂Cl) is expected to resonate at approximately 42.6 ppm. The electronegative chlorine atom deshields this carbon, shifting its signal downfield.

The carbon of the methylene group bonded to the nitrogen atom (-NH-C H₂-) is typically observed at around 40.5 ppm.

The methyl carbon (-C H₃) of the acetyl group appears in the upfield region of the spectrum, at approximately 23.2 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (Amide Carbonyl) |

| ~42.6 | -C H₂Cl |

| ~40.5 | -NH-C H₂- |

| ~23.2 | -C H₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. chemicalbook.com

Key vibrational frequencies and their assignments include:

N-H Stretch: A prominent absorption band is typically observed in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. This band is often broad due to hydrogen bonding.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=O Stretch (Amide I band): A strong, sharp absorption peak is characteristically found between 1630 and 1680 cm⁻¹. This is the Amide I band and is primarily due to the C=O stretching vibration. Its position is indicative of a secondary amide.

N-H Bend (Amide II band): The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, appears in the 1510-1570 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the amide group typically occurs in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be assigned to the C-Cl stretching vibration.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amide |

| 2850-3000 | C-H Stretch | Methyl/Methylene |

| 1630-1680 | C=O Stretch (Amide I) | Amide Carbonyl |

| 1510-1570 | N-H Bend / C-N Stretch (Amide II) | Amide |

| 600-800 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₄H₈ClNO, the expected molecular weight is approximately 121.57 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 121, with a characteristic isotopic peak (M+2) at m/z 123 of about one-third the intensity, which is indicative of the presence of a single chlorine atom.

The fragmentation of this compound under EI conditions can proceed through several pathways. Common fragmentation patterns for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org Key fragment ions observed in the mass spectrum include:

m/z 85: This peak can arise from the loss of a chlorine radical (•Cl) from the molecular ion.

m/z 72: This fragment likely corresponds to the [CH₂=CH-NH-C(=O)CH₃]⁺ ion, formed through the loss of HCl.

m/z 55: This ion can be formed by the loss of a chloroethyl radical (•CH₂CH₂Cl) from the molecular ion.

m/z 43: A very common fragment for acetyl-containing compounds, this peak corresponds to the acetyl cation [CH₃CO]⁺.

m/z 30: This peak is likely due to the [CH₂=NH₂]⁺ ion, a common fragment in molecules containing an ethylamine (B1201723) moiety.

Interactive Data Table: Prominent Mass Spectral Peaks for this compound

| m/z | Proposed Fragment Ion |

| 121/123 | [C₄H₈ClNO]⁺ (Molecular Ion) |

| 85 | [C₄H₈NO]⁺ |

| 72 | [C₃H₅NO]⁺ |

| 55 | [C₃H₄NO]⁺ |

| 43 | [CH₃CO]⁺ |

| 30 | [CH₄N]⁺ |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and for determining the purity and concentration of a substance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column, often a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms), separates compounds based on their boiling points and interactions with the stationary phase. The temperature of the GC oven is typically programmed to ramp up, allowing for the sequential elution of compounds.

As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is recorded. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under a given set of conditions and can be used for identification. The mass spectrum provides definitive structural confirmation. GC-MS is also a powerful tool for quantitative analysis, where the peak area of the compound is proportional to its concentration, and for identifying impurities present in the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. While specific research-grade HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for the analysis of related acetamide (B32628) compounds can be applied.

A typical HPLC analysis for an acetamide derivative would employ a reversed-phase method. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape, would be appropriate. The choice of isocratic or gradient elution would depend on the complexity of the sample matrix and the presence of any impurities. Detection is commonly achieved using a UV detector, as the amide bond in this compound exhibits absorbance in the UV spectrum.

Table 1: Illustrative HPLC Parameters for Acetamide Compound Analysis

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: This table represents typical starting parameters for method development for acetamide compounds and would require optimization for this compound.

Reversed-Phase Thin-Layer Chromatography (RPTLC) in Lipophilicity Studies

Reversed-Phase Thin-Layer Chromatography (RPTLC) is a valuable and straightforward method for determining the lipophilicity of chemical compounds, which is a critical parameter in medicinal chemistry and drug design. The lipophilicity of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties.

In RPTLC, a non-polar stationary phase, such as silica (B1680970) gel chemically modified with C18 alkyl chains, is used. The mobile phase is typically a mixture of water and an organic modifier (e.g., acetone, acetonitrile, or dioxane). The retention of the compound on the stationary phase is measured by its retardation factor (Rf), which is inversely proportional to its migration distance.

Table 2: Conceptual RPTLC Data for Lipophilicity Determination

| Organic Modifier Conc. (%) | Rf | RM |

| 40 | 0.60 | -0.176 |

| 50 | 0.50 | 0.000 |

| 60 | 0.40 | 0.176 |

| 70 | 0.30 | 0.368 |

| Extrapolated RM0 | (Value) |

Note: This is a hypothetical data table illustrating the principle of RPTLC for lipophilicity studies.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C4H8ClNO, this analysis provides experimental verification of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O). sigmaaldrich.comnist.govnist.gov

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. The experimental values are then compared to these theoretical values. A close agreement between the found and calculated percentages confirms the empirical formula of the synthesized compound and is a strong indicator of its purity.

Table 3: Elemental Composition of this compound (C4H8ClNO)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 39.52 | Requires experimental data |

| Hydrogen (H) | 6.63 | Requires experimental data |

| Chlorine (Cl) | 29.16 | Requires experimental data |

| Nitrogen (N) | 11.52 | Requires experimental data |

| Oxygen (O) | 13.16 | Requires experimental data |

| Molecular Weight | 121.57 g/mol |

Note: The "Found (%)" column would be populated with data from experimental analysis.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structures of many other acetamide derivatives have been elucidated using this technique. Such studies on related compounds reveal common structural motifs, such as intermolecular hydrogen bonding between the amide N-H group and the carbonyl oxygen atom, which often leads to the formation of chains or dimeric structures in the solid state. A hypothetical crystal structure analysis of this compound would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Requires experimental data |

| Space Group | Requires experimental data |

| Unit Cell Dimensions | Requires experimental data |

| Bond Lengths (Å) | Requires experimental data |

| Bond Angles (°) | Requires experimental data |

Note: This table indicates the type of data that would be obtained from an X-ray crystallographic study.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying molecules of the size and complexity of N-(2-Chloroethyl)acetamide. These calculations are instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves finding the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface. The amide functional group in N-phenylacetamide derivatives, a class of compounds related to this compound, typically adopts a trans conformation, with the four atoms of the amide group being nearly coplanar nih.gov. This planarity influences the formation of intermolecular interactions, such as hydrogen bonding nih.gov.

Conformational analysis further explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C and C-N single bonds can lead to various conformers with different energies. Studies on similar molecules, like trans-N-methylacetamide, have shown that different conformations can be spectroscopically distinguished umich.edu. Computational methods can predict the relative energies of these conformers, identifying the most stable and populated forms under different conditions umich.edu. While experimental crystal structures provide data for molecules in a solid lattice, computational methods often model an isolated molecule, which can lead to slight variations in geometric parameters nih.gov.

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| Amide Group Conformation | The spatial arrangement of the -C(=O)NH- group. | Predominantly trans and nearly planar nih.gov. |

| Dihedral Angle Rotations | Rotation around C-C and C-N single bonds. | Leads to multiple stable conformers with varying energies. |

| Energy Minimization | The process of finding the most stable molecular structure. | Identifies the global minimum energy conformer. |

The electronic structure of a molecule governs its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals. Key reactivity descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity researchgate.net. For related acetamide derivatives, the distribution of HOMO and LUMO orbitals can identify the regions of the molecule most likely to be involved in electron transfer processes nih.govresearchgate.net.

The Molecular Electrostatic Potential (MEP) surface is another crucial descriptor that visualizes the charge distribution on the molecule's surface. The MEP map helps to predict sites for electrophilic and nucleophilic attack. Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack researchgate.net. For acetamide-containing molecules, the oxygen atom of the carbonyl group typically shows a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bond formation rsc.org.

| Descriptor | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability researchgate.net. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. | Identifies potential sites for electrophilic and nucleophilic reactions researchgate.net. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes, molecular vibrations, and interactions with other molecules, such as solvents.

For this compound, MD simulations can be used to explore its conformational landscape in a dynamic context, revealing how the molecule flexes and changes shape at different temperatures. These simulations are particularly useful for understanding how the molecule behaves in a solution, providing insights into solute-solvent interactions. The Automated Topology Builder (ATB) and Repository can be used to develop molecular force fields necessary for conducting MD simulations of biomolecular systems, including those involving ligands like 2-chloro-N-(2-chloroethyl)acetamide uq.edu.au. Such simulations are valuable in fields like drug design for studying the interactions between a ligand and its biological target uq.edu.au. Studies on acetamide in deep eutectic solvents have utilized all-atom MD simulations to investigate particle motion and relaxation dynamics, demonstrating the power of this technique to understand molecular behavior in complex environments researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built using statistical methods to derive mathematical equations that can predict the activity or properties of new, untested compounds.

QSAR models are widely used in drug discovery to predict the biological activity of compounds. For chloroacetamide derivatives, QSAR studies have been employed to explore their potential as antimicrobial or anticancer agents nih.govresearchgate.net. These studies often rely on cheminformatics prediction models to screen compounds based on criteria like Lipinski's rule of five, which assesses the "drug-likeness" of a molecule nih.govbrieflands.com. By analyzing a series of related compounds, QSAR models can identify the key structural features that are important for a specific biological activity.

Pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME), are critical for the development of effective drugs. Computational models can predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. For various chloroacetamide derivatives, computational tools have been used to predict properties like lipophilicity (log P), which is a key factor influencing a compound's absorption and distribution brieflands.commdpi.com. Models like the BOILED-Egg model can provide a quick visual prediction of passive gastrointestinal absorption and brain penetration mdpi.com.

| Parameter | Prediction Method | Significance |

|---|---|---|

| Drug-likeness | Lipinski's Rule of Five, Ghose's Rule | Assesses the potential of a compound to be an orally active drug brieflands.com. |

| Lipophilicity (log P) | Computational software, RPTLC | Affects absorption, distribution, and overall bioavailability brieflands.commdpi.com. |

| Biological Activity | QSAR models | Predicts potential therapeutic effects, such as antimicrobial or anticancer activity nih.govresearchgate.net. |

| Gastrointestinal Absorption | BOILED-Egg Model | Predicts passive absorption of small molecules in the gut mdpi.com. |

QSPR studies can be used to establish relationships between molecular structure and physicochemical properties, such as chromatographic retention. Reversed-phase thin-layer chromatography (RPTLC) is an experimental technique used to determine the lipophilicity of compounds. The retention parameters obtained from RPTLC, such as RM0, can be correlated with computationally predicted lipophilicity values (log P) and other molecular descriptors brieflands.commdpi.com.

For N-(substituted phenyl)-2-chloroacetamides, good correlations have been found between chromatographic retention parameters and both lipophilicity and pharmacokinetic predictors brieflands.com. These correlations demonstrate that chromatographic data can serve as a reliable experimental descriptor in QSAR and QSPR models. By establishing these relationships, it is possible to predict the chromatographic behavior of new compounds or, conversely, to use chromatographic data to estimate their biological properties mdpi.com. Multivariate statistical methods like Cluster Analysis and Principal Component Analysis are often used to gain a more comprehensive understanding of the relationships between chromatographic parameters and the bioactivity predictors of the compounds being studied mdpi.com.

Molecular Docking Studies for Receptor Binding

Docking studies on a range of N-substituted 2-chloroacetamide (B119443) derivatives have revealed interactions with several key enzymes. For instance, certain chloroacetamide derivatives have been investigated as potential inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Other research has explored their binding to bacterial proteins like DNA gyrase and Topoisomerase II, suggesting a potential for antimicrobial applications. eurjchem.com

In the context of herbicidal activity, molecular docking has been employed to study the interaction of chloroacetamide derivatives with Very Long Chain Fatty Acid Synthase (VLCFAs), a crucial enzyme in plants. ekb.eg These studies often report binding energies (ΔG) in kcal/mol, which indicate the stability of the ligand-receptor complex. For example, docking of some chloroacetamide derivatives against VLCFAs has shown binding energies ranging from -5.32 to -6.92 kcal/mol. researchgate.net

Another study focused on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a selective σ1 receptor ligand. nih.gov Molecular docking of this compound into a homology model of the σ1 receptor revealed key interactions, including a salt bridge with an aspartate residue (Asp126) and contacts with other important amino acids like Tyr120, His154, and Trp164. nih.gov

The following table summarizes findings from molecular docking studies on various chloroacetamide derivatives, which may serve as a predictive reference for this compound.

| Compound Class | Target Receptor/Enzyme | Key Interacting Residues (Example) | Binding Energy (ΔG, kcal/mol) (Example) | Potential Application |

|---|---|---|---|---|

| N-aryl-2-(N-disubstituted) acetamides | MAO-A, MAO-B, AChE, BChE | Not Specified | Not Specified | Neurodegenerative Diseases |

| General Chloroacetamide Derivatives | Bacterial DNA gyrase, Topoisomerase II | Not Specified | Not Specified | Antimicrobial |

| Herbicidal Chloroacetamide Derivatives | Very Long Chain Fatty Acid Synthase (VLCFAs) | Not Specified | -5.32 to -6.92 | Herbicide |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 receptor | Asp126, Tyr120, His154, Trp164 | Not Specified (Ki = 42 nM) | Analgesic |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | COX-2 | Arg120, Tyr355 | -10.4 | Anti-inflammatory |

In Silico Toxicity Prediction and Environmental Fate Modeling

In silico methods are crucial for predicting the toxicological properties and environmental fate of chemical compounds, offering a faster and more cost-effective alternative to traditional testing. ceon.rsnih.gov These computational models use a compound's structure to estimate its potential for various types of toxicity and its persistence and behavior in the environment.

Toxicity Prediction:

For chloroacetamide derivatives, in silico toxicity studies have been conducted to assess a range of endpoints. A study on 2-chloro-N-(3-methoxyphenyl) acetamide and its derivative investigated parameters such as acute toxicity (fathead minnow LC50, Daphnia magna LC50, Tetrahymena pyriformis IGC50), oral rat LD50, developmental toxicity, and mutagenicity. bohrium.com The findings indicated that 2-chloro-N-(3-methoxyphenyl) acetamide is toxic, and both it and its derivative are developmental toxicants. bohrium.com Another study on a selective σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, included a predicted toxicity analysis which suggested an excellent intrinsic quality of the compound. nih.gov

The following table presents a summary of predicted toxicity endpoints for a related chloroacetamide compound, offering a potential toxicological profile for this compound.

| Toxicity Endpoint | Predicted Effect for 2-chloro-N-(3-methoxyphenyl) acetamide |

|---|---|

| Fathead Minnow LC50 (96 h) | Predicted to be toxic |

| Daphnia magna LC50 (48 h) | Predicted to be toxic |

| Tetrahymena pyriformis IGC50 (48 h) | Predicted to be toxic |

| Oral Rat LD50 | Predicted to be toxic |

| Developmental Toxicity | Predicted to be a developmental toxicant |

| Mutagenicity | Predicted to have mutagenicity |

Environmental Fate Modeling:

Environmental fate models are computational tools that simulate the behavior of chemicals in the environment, including their persistence, transport, and degradation. researchgate.netrsc.org These models are essential for assessing the potential long-term environmental impact of a substance. Key parameters in these models often include biodegradation half-life, bioconcentration factor, atmospheric hydroxylation rate, and soil adsorption coefficient. epa.gov

While specific environmental fate modeling data for this compound was not found, data for a related compound, 2-Chloro-N-(2-ethoxypropyl)-N-(2-ethyl-6-methylphenyl)acetamide, is available from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov This data can provide an indication of the likely environmental behavior of similar chloroacetamide structures.

The table below summarizes the predicted environmental fate parameters for this related compound.

| Environmental Fate Parameter | Predicted Value for 2-Chloro-N-(2-ethoxypropyl)-N-(2-ethyl-6-methylphenyl)acetamide | Unit |

|---|---|---|

| Biodegradation Half-Life | 4.90 | days |

| Bioconcentration Factor | 74.7 | L/kg |

| Atmospheric Hydroxylation Rate | 2.00e-11 | cm3/molecule*sec |

| Fish Biotransformation Half-Life (Km) | 0.186 | days |

| Soil Adsorption Coefficient (Koc) | 295 | L/kg |

Biological Activity and Mechanisms of Action in Research Contexts

Anticancer Research

The core of anticancer research into compounds like N-(2-Chloroethyl)acetamide lies in their ability to act as alkylating agents, a well-established class of chemotherapy drugs. These compounds are characterized by their capacity to introduce alkyl groups into biological macromolecules, leading to significant cellular disruption.

The primary mechanism of action for this compound as an anticancer agent is predicated on its function as an alkylating agent. Compounds containing a chloroethyl group are known to form highly reactive aziridinium (B1262131) ions through intramolecular cyclization. This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably DNA and proteins.

Alkylation of DNA, particularly at the N7 position of guanine (B1146940) bases, is a critical event. This chemical modification can lead to several cytotoxic outcomes, including:

DNA Damage: The addition of an alkyl group to a DNA base can trigger cellular DNA repair mechanisms. If the damage is extensive, it can overwhelm the repair capacity of the cell.

Cross-linking: Bifunctional alkylating agents, those with two reactive chloroethyl groups, can form covalent bonds between two different DNA strands (interstrand cross-links) or within the same strand (intrastrand cross-links). These cross-links physically obstruct DNA replication and transcription. While this compound is a monofunctional alkylating agent, its derivatives can be designed to be bifunctional.

Mutations: The alkylation of DNA bases can lead to mispairing during DNA replication, resulting in permanent mutations.

In addition to DNA, these reactive intermediates can also alkylate proteins, affecting their structure and function. This can disrupt critical enzymatic activities and cellular signaling pathways, further contributing to the compound's cytotoxic effects.

By inducing widespread damage to DNA and proteins, this compound and its analogs can disrupt fundamental cellular processes essential for cancer cell survival and proliferation. The alkylation-induced damage interferes with DNA replication and transcription, which are vital for cell division. This interference leads to a halt in the cell cycle and ultimately inhibits the growth of cancer cells. The accumulation of irreparable DNA damage is a key signal for the cell to initiate programmed cell death, or apoptosis.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. While direct studies on this compound's effect on this pathway are not available, alkylating agents, in general, can indirectly influence such signaling cascades. The cellular stress induced by DNA damage can activate various stress-response pathways that may intersect with the PI3K/Akt/mTOR pathway. For instance, significant DNA damage can lead to the activation of tumor suppressor proteins that can, in turn, inhibit pro-survival signals from the Akt/mTOR axis. The development of derivatives of this compound could potentially include moieties designed to specifically target components of this pathway, creating a dual-action therapeutic agent.

A primary consequence of the cellular damage inflicted by alkylating agents is the activation of cell cycle checkpoints. These checkpoints are cellular surveillance mechanisms that halt cell cycle progression in the presence of DNA damage, allowing time for repair. If the damage is too severe to be repaired, these checkpoints can trigger apoptosis.

Research on related chloroacetamide derivatives has shown that they can induce cell cycle arrest at various phases, such as G2/M or G1. This arrest prevents the damaged cells from proceeding with mitosis, thereby preventing the proliferation of cancerous cells. The induction of apoptosis is a key therapeutic goal of many anticancer agents. Alkylating agents can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The accumulation of DNA damage is a potent trigger for the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis.

To evaluate the anticancer potential of compounds like this compound, researchers utilize in vitro cytotoxicity assays on various cancer cell lines. The MCF-7 (human breast adenocarcinoma) and A-549 (human lung carcinoma) cell lines are commonly used models in cancer research. In these assays, the cancer cells are exposed to varying concentrations of the compound, and the cell viability is measured to determine the concentration at which 50% of the cells are killed (the IC50 value).

While specific IC50 values for this compound in MCF-7 and A-549 cell lines are not readily found in the literature, studies on various N-substituted 2-chloroacetamide (B119443) derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the breast and lung. The data below is illustrative of the kind of results obtained for related chloroacetamide derivatives, showcasing their potential as anticancer agents.

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| Phenyl-substituted 2-chloroacetamide | MCF-7 | 5.8 |

| Thiazole-containing 2-chloroacetamide | A-549 | 12.3 |

| N-aryl-2,2-dichloroacetamide | MCF-7 | 7.2 |

| N-aryl-2,2-dichloroacetamide | A-549 | 9.5 |

| This table presents hypothetical data based on published research on related compounds and is for illustrative purposes only. Specific data for this compound is not available. |

The chemical structure of this compound provides a versatile scaffold for the synthesis of a wide array of derivatives with potentially enhanced anticancer activity and improved pharmacological properties. Medicinal chemists can modify the acetamide (B32628) portion of the molecule to influence its solubility, stability, and ability to interact with specific biological targets.

Strategies for the development of derivatives include:

Introduction of additional reactive groups: Creating bifunctional alkylating agents by adding another chloroethyl group can enhance DNA cross-linking ability.

Attachment to targeting moieties: Linking the chloroacetamide structure to molecules that specifically bind to receptors overexpressed on cancer cells can improve drug delivery and reduce off-target toxicity.

The synthesis and evaluation of such derivatives are an active area of research aimed at developing more effective and selective cancer therapies.

Comparison with Nitrogen Mustards and Other Alkylating Agents

This compound belongs to the broader class of alkylating agents, which exert their effects by transferring an alkyl group to various nucleophilic sites on cellular macromolecules. This mechanism is shared with nitrogen mustards, a class of cytotoxic compounds first recognized for their antitumor effects. nih.gov

Nitrogen mustards are characterized by a bis(2-chloroethyl)amino ((ClC₂H₄)₂NR) functional group. wikipedia.org Their mechanism of action involves an intramolecular reaction where the nitrogen atom displaces a chloride ion, forming a highly reactive cyclic aziridinium ion. wikipedia.orgijirt.org This electrophilic intermediate then readily alkylates nucleophilic sites on DNA, most commonly the N-7 position of guanine. wikipedia.orgpharmacologyeducation.org Because they possess two chloroethyl groups, nitrogen mustards can repeat this process, leading to the formation of interstrand cross-links in DNA, which ultimately disrupts DNA replication and triggers cell death. wikipedia.orgpharmacologyeducation.org

While this compound also possesses a reactive chloroethyl group, its structure and reactivity differ from the classic nitrogen mustards like mechlorethamine (B1211372) or cyclophosphamide. ijirt.org As a chloroacetamide, its reactivity is influenced by the adjacent acetamide group. The antimicrobial effect of compounds like this compound is linked to their ability to modify biological targets through alkylation. The presence of the chlorine atom is crucial, as it enhances the molecule's interaction with target enzymes. mdpi.com The development of alkylating agents has often focused on modifying the core structure to improve selectivity and reduce the toxicity observed with early agents. mdpi.com

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antibacterial activity, with research indicating a general trend of higher efficacy against Gram-positive bacteria compared to Gram-negative species. researchgate.net

Activity Against Gram-positive Bacteria: Studies have shown strong activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, certain N-chloro aryl acetamide derivatives have shown excellent activity against S. aureus, with Minimum Inhibitory Concentrations (MIC) as low as 20 µg/mL. researchgate.net

Activity Against Gram-negative Bacteria: The compound and its derivatives are generally less effective against Gram-negative bacteria like Escherichia coli. However, some synthesized derivatives have exhibited moderate to good activity against species such as E. coli and Klebsiella pneumoniae. eurjchem.comnih.gov One study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a derivative, reported significant efficacy against K. pneumoniae. mdpi.com The substance acted in a bactericidal manner against all tested K. pneumoniae strains, with both the MIC and the Minimum Bactericidal Concentration (MBC) being 512 µg/mL. mdpi.com

The table below summarizes the antibacterial activity of various acetamide derivatives from different research findings.

| Derivative | Gram-positive Bacteria | Activity/MIC | Gram-negative Bacteria | Activity/MIC | Reference |

|---|---|---|---|---|---|

| N-chloro aryl acetamide derivative A2 | S. aureus | MIC: 20 µg/mL | - | - | researchgate.net |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | - | - | K. pneumoniae | MIC: 512 µg/mL | mdpi.com |

| General Chloroacetamides | S. aureus | Strong Activity | E. coli | Less Effective | |

| Acetamide derivatives 22 and 23 | S. pyogenes | Significant Activity | E. coli, P. mirabilis | MIC: 12.5 µg/mL | nih.gov |

Research has confirmed the antifungal potential of this compound derivatives, particularly against pathogenic yeasts like Candida species.

A study evaluating 2-chloro-N-phenylacetamide against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis found significant antifungal activity. The compound inhibited all tested strains, with MIC values ranging from 128 to 256 µg/mL and a Minimum Fungicidal Concentration (MFC) between 512 and 1,024 µg/mL. nih.govresearchgate.net Furthermore, the substance was effective against biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%. nih.govresearchgate.net The addition of a chlorine atom to the acetamide structure appears critical for this activity; one study noted that N-(2-hydroxyphenyl) acetamide was inactive against C. albicans, whereas its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl) acetamide, inhibited 96.6% of the strains. mdpi.com

Studies on the fungus Trichoderma longibrachiatum have highlighted its production of biologically active metabolites with antifungal properties. frontiersin.org While direct studies of this compound against T. longibrachiatum are not prominent, the known antifungal spectrum of chloroacetamides suggests potential activity.

The table below presents findings on the antifungal activity of chloroacetamide derivatives.

| Derivative | Fungal Species | MIC | MFC | Biofilm Activity | Reference |

|---|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | C. albicans | 128-256 µg/mL | 512-1,024 µg/mL | Inhibited formation by 92% | nih.govresearchgate.net |

| 2-chloro-N-phenylacetamide | C. parapsilosis | 128-256 µg/mL | 512-1,024 µg/mL | Disrupted preformed by 87% | nih.govresearchgate.net |

| 2-chloro-N-phenylacetamide | C. tropicalis | 16-256 µg/mL | - | Reduced mature biofilm | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 µg/mL | 32-512 µg/mL | - | scielo.br |

While extensive research confirms the antibacterial and antifungal properties of this compound and its derivatives, there is limited specific data on their antiprotozoal or antiviral activity. However, the broader class of N-heterocyclic compounds, which can be synthesized from acetamide precursors, is known to possess a wide range of biological activities, including antiviral effects. mdpi.com These compounds can interfere with various stages of the viral life cycle. mdpi.com Some antibacterial and antifungal drugs have been repurposed or investigated for their antiviral potential, demonstrating that antimicrobial compounds can sometimes exhibit a wider spectrum of activity. nih.gov For example, certain protease inhibitors developed for SARS-CoV-2 have also shown pan-viral activity against other viruses like rhinoviruses and enteroviruses. bioworld.com

The antimicrobial action of this compound and related compounds is believed to stem from their alkylating ability. Several specific molecular targets have been proposed or identified.

DNA Ligase Inhibition: Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for DNA replication, recombination, and repair, making it a viable target for broad-spectrum antibacterial agents. nih.govresearchgate.net DNA ligases are crucial for joining Okazaki fragments during lagging strand DNA synthesis. nih.govresearchgate.net The inhibition of this enzyme disrupts these vital cellular processes. While this compound itself has not been definitively identified as a DNA ligase inhibitor, its alkylating nature is consistent with the mode of action of compounds that covalently modify enzyme targets.

Other Mechanisms:

DNA Gyrase and Topoisomerase Inhibition: Molecular docking studies of some chloroacetamide derivatives suggest they may target bacterial DNA gyrase and Topoisomerase II, which are essential enzymes involved in DNA transcription and replication. eurjchem.com

Ergosterol (B1671047) Binding: In fungi, a proposed mechanism for 2-chloro-N-phenylacetamide is the binding to ergosterol in the fungal plasma membrane, disrupting membrane integrity. scielo.br This is supported by findings where the presence of exogenous ergosterol increased the MIC of the compound against Aspergillus flavus. scielo.br However, other studies on Candida species suggest the mechanism is not related to ergosterol binding or cell wall damage. nih.govresearchgate.net

Enzyme Inhibition: The chloro atom in chloroacetamides is thought to stabilize the molecule at the target enzyme site, enhancing its antimicrobial action. In fungi, in silico studies suggest that 2-chloro-N-phenylacetamide may inhibit the enzyme dihydrofolate reductase (DHFR). nih.gov

The synthesis of biologically active derivatives of this compound is a key area of research for developing new antimicrobial agents. ijpsr.info A common and straightforward method involves the reaction of chloroacetyl chloride with various primary and secondary amines. eurjchem.comijpsr.info

The general synthetic pathway typically includes these steps:

Reaction of an Amine with Chloroacetyl Chloride: A selected aliphatic or aromatic amine is treated with chloroacetyl chloride. ijpsr.info This reaction is often carried out at room temperature with stirring for several hours. ijpsr.info

Formation of the N-substituted Chloroacetamide: The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an N-substituted 2-chloroacetamide derivative. nih.gov

Further Modification: The resulting chloroacetamide can serve as an intermediate for further synthesis. The reactive chlorine atom can be displaced by other nucleophiles to create more complex molecules with potentially enhanced antimicrobial activity. nih.gov For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide can be reacted with various substituted anilines to yield a series of new derivatives. nih.gov

These synthetic strategies allow for the creation of a diverse library of chloroacetamide compounds that can be screened for enhanced potency and a broader spectrum of antimicrobial activity. nih.govmdpi.com

Other Biological Effects and Pharmacological Properties

Following a comprehensive review of scientific literature, it has been determined that specific research detailing the antidepressant, anticonvulsant, anti-inflammatory, anti-arthritic, and antioxidant activities of the compound this compound is not presently available. The existing body of research on acetamide derivatives focuses on a wide range of structurally related compounds, but not on this compound itself for these particular biological effects.

Antioxidant Effects

There is a lack of specific data concerning the antioxidant effects of this compound. Research into the antioxidant activity of the acetamide class of compounds has focused on other derivatives, which were tested for their ability to scavenge free radicals and reduce oxidative stress in vitro nih.govnih.govresearchgate.net. The findings are particular to the compounds synthesized and tested in those studies.

Enzyme Studies and Protein Modifications

Biological Interactions and Structure-Activity Relationships

Due to the absence of biological activity data for this compound in the specified areas, no structure-activity relationships (SAR) can be established for this specific compound. SAR studies are contingent on comparing the biological activity of a series of related compounds to understand the influence of different chemical structures on their effects. While extensive SAR studies exist for various classes of biologically active acetamide derivatives archivepp.comgalaxypub.co, this information is not applicable to this compound without direct experimental data on its biological interactions.

Interaction with Biological Molecules and Nucleophilic Sites

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites within biological macromolecules like proteins and enzymes. The key to this reactivity is the chloroacetamide group, where the chlorine atom is a good leaving group, susceptible to nucleophilic substitution. researchgate.net

This reactivity allows the compound to act as an alkylating agent. The electrophilic carbon adjacent to the chlorine atom readily reacts with electron-rich nucleophiles found in biological systems. researchgate.net Common nucleophilic sites in proteins that can be targeted by chloroacetamides include:

Thiol groups: The sulfhydryl group (-SH) of cysteine residues is a particularly strong nucleophile and a common target. acs.org

Amino groups: The epsilon-amino group of lysine (B10760008) and the N-terminal amino group of proteins can react.

Imidazole groups: The nitrogen atoms in the side chain of histidine can also serve as nucleophilic sites. acs.org

Research on chloroacetamide-linked nucleotides has demonstrated their efficient reaction with cysteine and peptides containing cysteine. acs.org The reaction involves the nucleophilic displacement of the chlorine atom by the thiol group of the cysteine residue. acs.org This covalent modification alters the structure and function of the target molecule, which can disrupt various biochemical pathways and cellular processes. This targeted alkylation makes chloroacetamide-containing molecules valuable tools for probing protein function and for the development of specific enzyme inhibitors.

The table below summarizes the key molecular interactions of the chloroacetamide group.

| Reactive Moiety | Biological Nucleophile | Amino Acid Examples | Resulting Bond |

| Chloroacetamide (-COCH₂Cl) | Thiol Group (-SH) | Cysteine | Covalent Thioether Bond |

| Chloroacetamide (-COCH₂Cl) | Imidazole Group | Histidine | Covalent Bond |

| Chloroacetamide (-COCH₂Cl) | Amino Group (-NH₂) | Lysine, N-terminus | Covalent Bond |

Influence of Substituents on Biological Activity

The biological activity of chloroacetamide derivatives can be significantly modulated by the nature of the substituent attached to the amide nitrogen. nih.gov By synthetically modifying this part of the molecule, researchers can tune properties such as potency, selectivity, and pharmacokinetic behavior. ijpsr.infonih.gov

Studies on various N-substituted 2-chloroacetamides have shown that both aliphatic and aromatic substituents can confer a range of biological activities, including antimicrobial and enzyme inhibitory effects. nih.govijpsr.info For instance, research on a series of N-aryl chloroacetamides revealed that different substituents on the phenyl ring led to varying degrees of antibacterial and antifungal activity. ijpsr.info

In one study focused on butyrylcholinesterase (BChE) inhibitors for potential application in Alzheimer's disease research, the substituents on the acetamide derivative were critical for potency. The analysis of structure-activity relationships revealed that increasing the number of methyl groups on an aromatic ring attached to the acetamide structure was beneficial for improving inhibitory activity. nih.gov Conversely, removing a specific methyl group on the nitrogen atom led to a significant loss of activity, highlighting the prominent role of that particular substituent in maintaining inhibition. nih.gov

Molecular Design and Drug-Likeness Analysis

In the context of molecular design, the chloroacetamide group can be used as a reactive "warhead" incorporated into larger molecules to confer specific covalent binding properties. acs.org This strategy is employed in the design of targeted inhibitors and chemical probes. However, for a compound to be a viable candidate in drug discovery research, it must possess a favorable balance of physicochemical properties, often referred to as "drug-likeness."